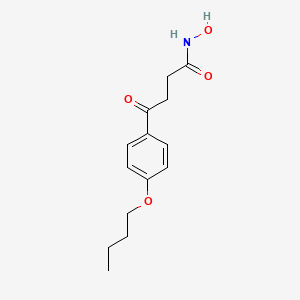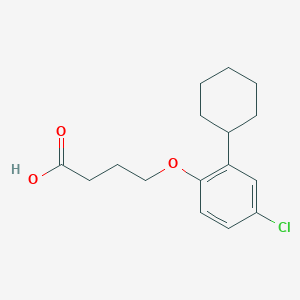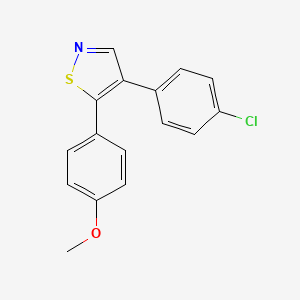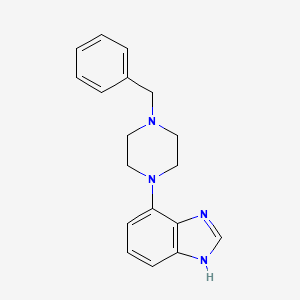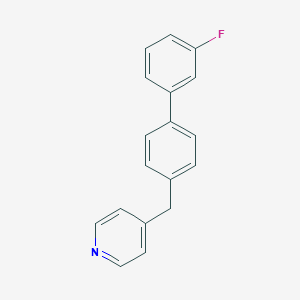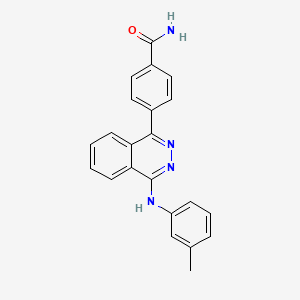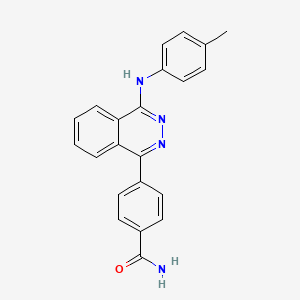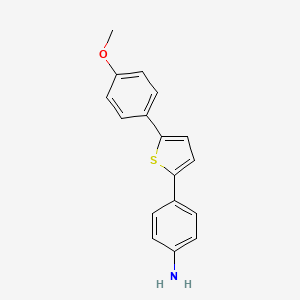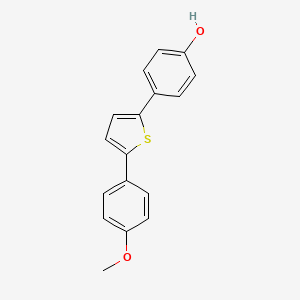
4-(5-(4-Aminophenyl)thiophen-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(4-アミノフェニル)チオフェン-2-イル)フェノールは、チオフェン誘導体のクラスに属する有機化合物です。チオフェンは、5員環に硫黄原子を含む複素環式化合物です。
製造方法
合成経路と反応条件
4-(5-(4-アミノフェニル)チオフェン-2-イル)フェノールの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、鈴木・宮浦カップリング反応です。これは、炭素-炭素結合を形成するために広く使用されている方法です。 この反応は通常、パラジウム触媒の存在下で、ボロン酸またはエステルとアリールハライドのカップリングを含みます 。 別の方法は、パアル・クノール反応です。これは、1,4-ジカルボニル化合物と硫黄化剤(五硫化リン(P4S10)など)の縮合反応です .
工業生産方法
チオフェン誘導体の工業生産では、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が行われます。連続フロー反応器や自動システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。さらに、溶媒、触媒、精製方法の選択は、これらの化合物の工業合成において重要な役割を果たします。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-aminophenyl)thiophen-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . Another method involves the Paal–Knorr reaction, which is a condensation reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification methods plays a crucial role in the industrial synthesis of these compounds.
化学反応の分析
反応の種類
4-(5-(4-アミノフェニル)チオフェン-2-イル)フェノールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応により、ニトロ基をアミノ基に変換できます。
置換: 求電子性芳香族置換反応により、フェニル環またはチオフェン環にさまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)とm-クロロ過安息香酸(m-CPBA)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: 臭素(Br2)またはクロロ硫酸(HSO3Cl)などの試薬を置換反応に使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成され、還元によりアミンが生成される可能性があります。置換反応により、さまざまな官能基が導入されるため、幅広い誘導体が生成されます。
科学研究への応用
4-(5-(4-アミノフェニル)チオフェン-2-イル)フェノールは、科学研究において多くの応用があります。
化学: より複雑な分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、医薬品や農薬などの生物活性分子の開発に使用できます。
科学的研究の応用
4-(5-(4-aminophenyl)thiophen-2-yl)phenol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
作用機序
4-(5-(4-アミノフェニル)チオフェン-2-イル)フェノールの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、電子ドナーまたはアクセプターとして作用し、さまざまな酸化還元反応を促進できます。また、酵素や受容体と相互作用し、それらの活性を調節し、特定の生物学的効果をもたらす可能性があります。正確なメカニズムは、化合物が使用される特定の用途とコンテキストによって異なります。
類似の化合物との比較
類似の化合物
4-(チオフェン-2-イル)フェノール: 類似の構造的特徴を持つより単純なチオフェン誘導体です。
4-(2,5-ジ(チオフェン-2-イル)-1H-ピロール-1-イル)フェノール: 追加のチオフェン環を持つより複雑な誘導体です.
4-CL-2-(2-チオフェン-2-イル-2H-5-オキサ-3,3a-ジアザ-シクロペンタ(a)ナフタレン-4-イル)-フェノール: 異なる複素環系を持つ構造的に関連する化合物です.
独自性
4-(5-(4-アミノフェニル)チオフェン-2-イル)フェノールは、その特定の置換パターンにより、独自の電子特性と立体特性を備えているため、ユニークです。これは、さまざまな用途、特に新規材料や生物活性分子の開発において、貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-(Thiophen-2-yl)phenol: A simpler thiophene derivative with similar structural features.
4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol: A more complex derivative with additional thiophene rings.
4-CL-2-(2-thiophen-2-yl-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalen-4-yl)-phenol: A structurally related compound with a different heterocyclic system.
Uniqueness
4-(5-(4-aminophenyl)thiophen-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and biologically active molecules.
特性
分子式 |
C16H13NOS |
|---|---|
分子量 |
267.3 g/mol |
IUPAC名 |
4-[5-(4-aminophenyl)thiophen-2-yl]phenol |
InChI |
InChI=1S/C16H13NOS/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10,18H,17H2 |
InChIキー |
NTAJNMDKXYZMKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


